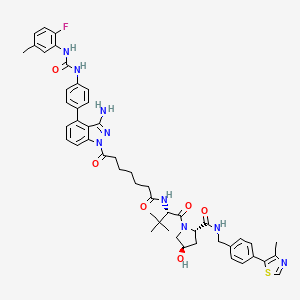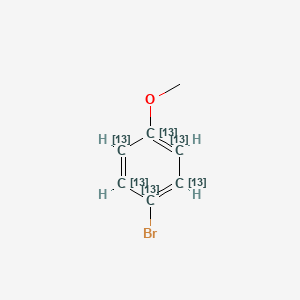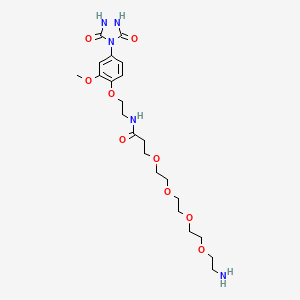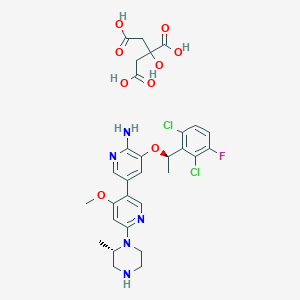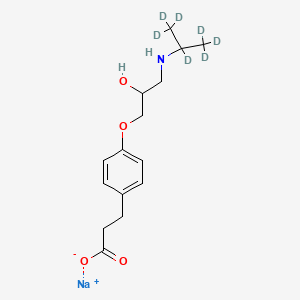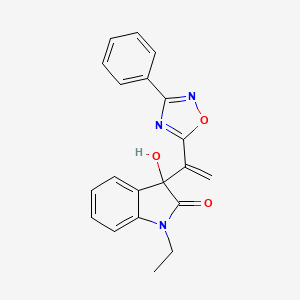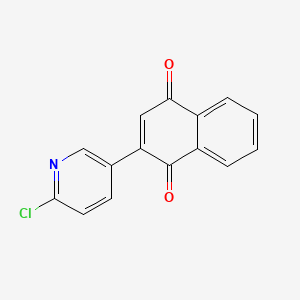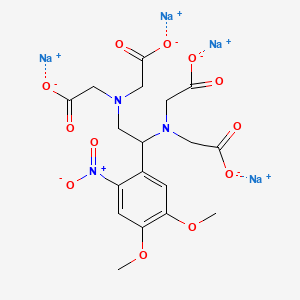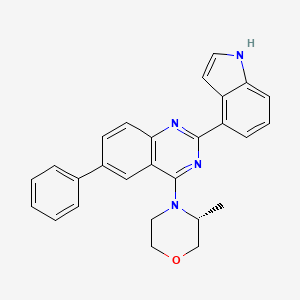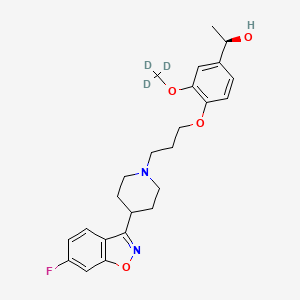
Penispidin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penispidin A is a naturally occurring aromatic sesquiterpenoid compound isolated from the microorganism Penicillium virgatum. It has garnered attention due to its ability to inhibit hepatic lipid accumulation in HepG2 cells . The molecular formula of this compound is C16H20O3, and it has a molecular weight of 260.33 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Penispidin A is typically synthesized through microbial fermentation using Penicillium virgatum. The fermentation process involves cultivating the microorganism under specific conditions to produce the compound. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The microorganism Penicillium virgatum is grown in bioreactors under controlled conditions to optimize the yield of this compound. The compound is then extracted and purified using various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Penispidin A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized sesquiterpenoids, while reduction can produce reduced sesquiterpenoids with altered functional groups .
Aplicaciones Científicas De Investigación
Penispidin A has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of sesquiterpenoid synthesis and reactivity.
Biology: It is studied for its effects on cellular lipid metabolism, particularly in hepatic cells.
Medicine: this compound has potential therapeutic applications in treating metabolic diseases related to lipid accumulation.
Industry: The compound is used in the development of bioactive molecules and as a reference standard in analytical chemistry
Mecanismo De Acción
Penispidin A exerts its effects by inhibiting lipid accumulation in hepatic cells. The exact molecular targets and pathways involved are still under investigation. it is believed that this compound interacts with key enzymes and signaling pathways involved in lipid metabolism, leading to reduced lipid accumulation in cells .
Comparación Con Compuestos Similares
Penispidin B: Another sesquiterpenoid with similar inhibitory effects on lipid accumulation.
Penispidin C: A structurally related compound with distinct biological activities.
Penispidin A stands out due to its specific inhibitory effects on hepatic lipid accumulation, making it a unique and valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H20O3 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
methyl (2aR,8bS)-3,3,8b-trimethyl-2,2a-dihydro-1H-cyclobuta[c]chromene-6-carboxylate |
InChI |
InChI=1S/C16H20O3/c1-15(2)13-7-8-16(13,3)11-6-5-10(14(17)18-4)9-12(11)19-15/h5-6,9,13H,7-8H2,1-4H3/t13-,16+/m0/s1 |
Clave InChI |
WUUJHGWZYMYQLJ-XJKSGUPXSA-N |
SMILES isomérico |
C[C@]12CC[C@H]1C(OC3=C2C=CC(=C3)C(=O)OC)(C)C |
SMILES canónico |
CC1(C2CCC2(C3=C(O1)C=C(C=C3)C(=O)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



